![molecular formula C19H22O4 B076305 Odoratin[Cedrela] CAS No. 10245-15-5](/img/structure/B76305.png)
Odoratin[Cedrela]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Odoratin[Cedrela] is a natural compound that is found in the bark of the Cedrela odorata tree, commonly known as Spanish cedar. It has been identified as having potential therapeutic properties due to its ability to interact with various biological targets. In
Mecanismo De Acción
The mechanism of action of Odoratin[Cedrela] is not fully understood. However, it has been shown to interact with various biological targets such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and reactive oxygen species (ROS). It is believed that its anti-inflammatory and antioxidant activities are due to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Odoratin[Cedrela] has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in the risk of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, it has been found to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Odoratin[Cedrela] in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, its ability to interact with various biological targets makes it a versatile compound for studying different biological processes. However, one of the limitations of using Odoratin[Cedrela] in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are numerous future directions for the study of Odoratin[Cedrela]. One potential direction is the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Furthermore, studies are needed to investigate its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, Odoratin[Cedrela] is a natural compound that has potential therapeutic properties. Its ability to interact with various biological targets makes it a versatile compound for studying different biological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
Odoratin[Cedrela] can be extracted from the bark of the Cedrela odorata tree using various methods such as Soxhlet extraction, maceration, and supercritical fluid extraction. However, the most efficient method of synthesis involves a combination of solvent extraction and chromatographic separation. This method allows for the isolation of pure Odoratin[Cedrela] with high yield and purity.
Aplicaciones Científicas De Investigación
Odoratin[Cedrela] has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antitumor, and antioxidant activities. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function. Odoratin[Cedrela] has also been identified as a potential lead compound for the development of new drugs.
Propiedades
Número CAS |
10245-15-5 |
|---|---|
Nombre del producto |
Odoratin[Cedrela] |
Fórmula molecular |
C19H22O4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione |
InChI |
InChI=1S/C19H22O4/c1-11-13-5-7-19(2)15(14(13)3-4-16(11)20)9-17(21)23-18(19)12-6-8-22-10-12/h6,8-11,13-14,18H,3-5,7H2,1-2H3/t11-,13-,14-,18+,19-/m1/s1 |
Clave InChI |
ZVOSNTPXWLRWJG-LSMRDDNUSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2CC[C@]3([C@@H](OC(=O)C=C3[C@@H]2CCC1=O)C4=COC=C4)C |
SMILES |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
SMILES canónico |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



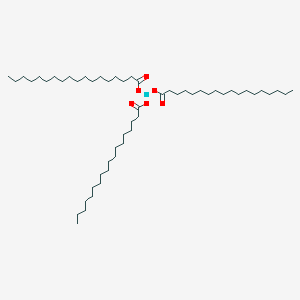
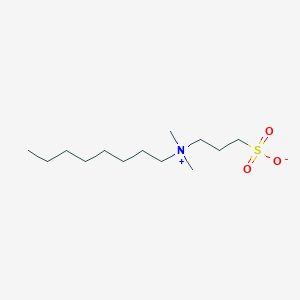
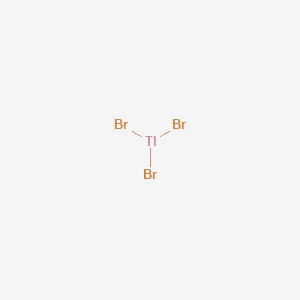

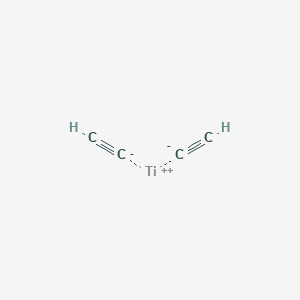

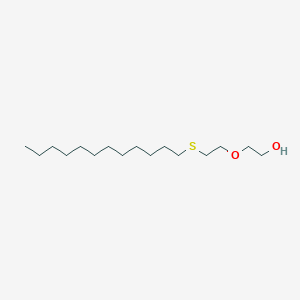
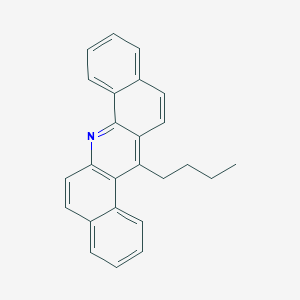
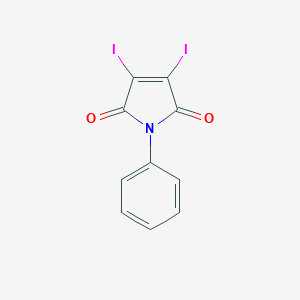
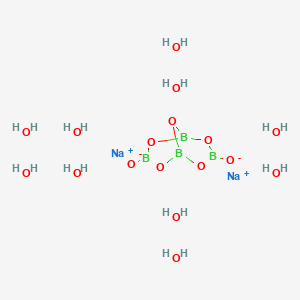
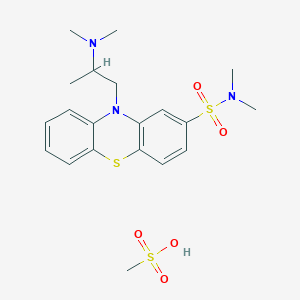
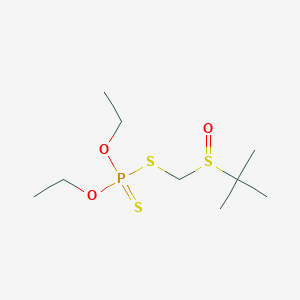
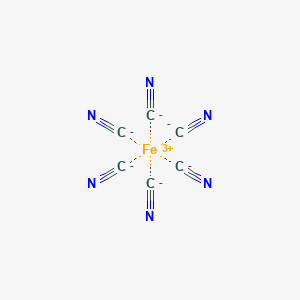
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)